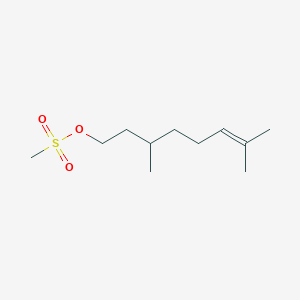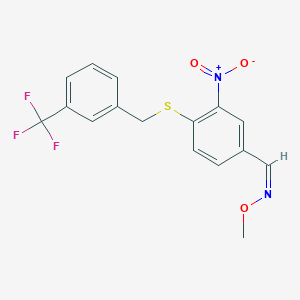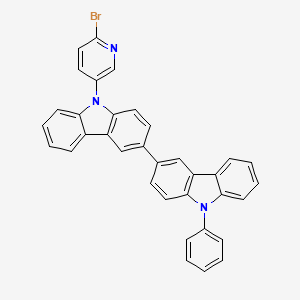
3,7-Dimethyloct-6-en-1-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloct-6-en-1-yl methanesulfonate is an organic compound with the molecular formula C11H22O3S. It is a derivative of citronellol, a naturally occurring monoterpenoid. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-1-yl methanesulfonate can be synthesized through the reaction of citronellol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired methanesulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyloct-6-en-1-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives.
Oxidation Reactions: It can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent in anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Alcohol derivatives are formed.
Oxidation: Ketones and aldehydes are the major products.
Aplicaciones Científicas De Investigación
3,7-Dimethyloct-6-en-1-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloct-6-en-1-yl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethyloct-6-en-1-yl acrylate: Similar in structure but contains an acrylate group instead of a methanesulfonate group.
3,7-Dimethyloct-6-en-1-yl decanoate: Contains a decanoate ester group.
3,7-Dimethyloct-6-en-1-yl tetradecanoate: Contains a tetradecanoate ester group.
Uniqueness
3,7-Dimethyloct-6-en-1-yl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other esters. This makes it particularly useful in nucleophilic substitution reactions and as an intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H22O3S |
|---|---|
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
3,7-dimethyloct-6-enyl methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h6,11H,5,7-9H2,1-4H3 |
Clave InChI |
REOTWSUDNJILTP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)


![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14113768.png)
![n-[2-(3-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14113770.png)


![N-(3-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14113793.png)
![N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide](/img/structure/B14113804.png)
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
